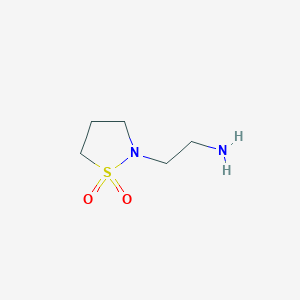
1-Amino-3-(dibenzylamino)propan-2-ol
Vue d'ensemble
Description
1-Amino-3-(dibenzylamino)propan-2-ol is a compound that can be synthesized from α-amino acids and has been studied for its potential as a building block in organic synthesis. The compound is related to a class of substances that have been explored for their pharmacological properties, such as beta-adrenergic blocking capabilities, and for their utility in creating more complex chemical structures like amino lactones and hydroxy-piperidin-2-ones .
Synthesis Analysis
The synthesis of related compounds, such as α-(dibenzylamino) aldehydes, involves the reaction with ethynylmagnesium bromide to produce propargylic 1,2-amino alcohols. These reactions occur at low temperatures and result in good yields and diastereomeric ratios, with anti diastereomers typically being the major product . Additionally, the synthesis of 1-(aryloxy)-3-[(amido)alkyl]amino]propan-2-ols has been described, where variations in the aryl and amidic groups have been explored to modulate the pharmacological activity of the compounds .
Molecular Structure Analysis
The molecular structure of related dibenzylamino compounds has been elucidated using techniques such as NMR spectroscopy and single-crystal X-ray analysis. These studies have helped in assigning the stereochemistry of the compounds, which is crucial for understanding their reactivity and interaction with biological targets .
Chemical Reactions Analysis
The dibenzylamino moiety in these compounds is a versatile functional group that can participate in further chemical transformations. For instance, α-dibenzylamino aldehydes have been used to synthesize anti-amino propargyl alcohols, which can then be converted into syn amino alcohols. These intermediates are valuable for the production of enantiopure amino lactones and hydroxy-piperidin-2-ones, demonstrating the utility of the dibenzylamino group in complex chemical syntheses .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 1-Amino-3-(dibenzylamino)propan-2-ol are not detailed in the provided papers, the properties of similar compounds suggest that they are likely to be solid at room temperature and may exhibit interesting conformational behavior due to the presence of the dibenzylamino group. The stereochemistry and substituents on the compound can significantly influence its physical properties, such as solubility and melting point, as well as its chemical reactivity .
Applications De Recherche Scientifique
Synthesis of Derivatives and Stereochemistry
1-Amino-3-(dibenzylamino)propan-2-ol derivatives have been explored for their stereochemical properties. For instance, dibenzylamino-1-methylcyclohexan-1-ol and dibenzylamino-1-trifluoromethylcyclohexan-1-ol isomers were synthesized and their stereochemistry was studied using NMR spectroscopy and single crystal X-ray analysis. This research highlighted the unusual conformational behavior of these compounds in both solution-phase and solid-state (Jones et al., 2016).
Structural Investigation of Schiff Base Derivatives
A study conducted on Schiff base derivatives of 1-Amino-3-(dibenzylamino)propan-2-ol provided insights into the equilibrium structure and electronic properties of these compounds. The research employed density functional theory (DFT) optimized geometry and experimental SC-XRD structure to investigate these derivatives. This study offers a deeper understanding of the molecular structures and interactions in these compounds (Khalid et al., 2018).
Synthesis of Homopropargyl Amino Alcohols
1-Amino-3-(dibenzylamino)propan-2-ol has also been utilized in the synthesis of homopropargyl amino alcohols. These compounds serve as versatile intermediates for various synthetic targets like γ-amino-β-hydroxy-ketones and 1,7-diamino-2,6-diols, showing the compound's significance in organic synthesis (Andrés et al., 2006).
Development of Chiral Synthons
Research on α-dibenzylamino aldehydes, derived from 1-Amino-3-(dibenzylamino)propan-2-ol, has led to the development of chiral synthons. These synthons are crucial for producing enantiopure amino lactones and hydroxy-piperidin-2-ones, demonstrating the compound's utility in stereoselective synthesis (Andrés et al., 2006).
Corrosion Inhibition in Carbon Steel
Tertiary amines derived from 1-Amino-3-(dibenzylamino)propan-2-ol have been synthesized and examined for their performance in inhibiting carbon steel corrosion. These compounds demonstrated significant inhibition efficiencies, highlighting their potential application in corrosion science (Gao et al., 2007).
Propriétés
IUPAC Name |
1-amino-3-(dibenzylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O/c18-11-17(20)14-19(12-15-7-3-1-4-8-15)13-16-9-5-2-6-10-16/h1-10,17,20H,11-14,18H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNQYAQYASJFMFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(CN)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Amino-3-(dibenzylamino)propan-2-ol | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-Amino-4,5,6,7-tetrahydro-benzo[b]thiophene-3-carboxylic acid tert-butyl ester](/img/structure/B2533163.png)
![ethyl 4-(2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamido)benzoate](/img/structure/B2533164.png)

![N-(2-(dimethylamino)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2533167.png)
![rac-(1S,2R,4R)-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid hydrochloride](/img/structure/B2533173.png)



![{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonyl fluoride](/img/structure/B2533178.png)

